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molecular formula C10H14O2 B086100 Phenylacetaldehyde dimethyl acetal CAS No. 101-48-4

Phenylacetaldehyde dimethyl acetal

Cat. No. B086100
M. Wt: 166.22 g/mol
InChI Key: WNJSKZBEWNVKGU-UHFFFAOYSA-N
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Patent
US04621150

Procedure details

To a benzene (25 ml) solution of styrene oxide (1.20 g, 10 mmol), allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (41 mg, 0.10 mmol) was added as a catalyst, and the mixture was stirred at 50° C. for 10 minutes. The reaction solution was analyzed by an internal standard method by means of gas chromatography and the nuclear magnetic resonance spectrum, whereby it was found that the yield of phenylacetaldehyde was 75%. Then, to this reaction solution, methanol (10 ml) was added, and the mixture was stirred at 50° C. for 30 minutes. To the reaction mixture, a 2% sodium carbonate aqueous solution (20 ml) was added, and the organic layer and the aqueous layer were separated. The organic layer was analyzed by gas chromatography and the nuclear magnetic resonance spectrum, whereby it was found that phenylacetaldehyde disappeared completely and phenylacetaldehyde dimethylacetal formed substantially quantitatively relative to the aldehyde contained in the crude reaction mixture. The phenylacetaldehyde dimethylacetal fraction obtained by the gas chromatography, was subjected to the measurement of the nuclear magnetic resonance spectrum to determine the structure.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:7]1[O:15][CH:8]1[C:9]1C=CC=CC=1.C1(C[CH:23]=[O:24])C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>CO>[CH3:7][O:15][CH:8]([O:24][CH3:23])[CH2:9][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
1.2 g
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Name
allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate
Quantity
41 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the organic layer and the aqueous layer were separated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(CC1=CC=CC=C1)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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